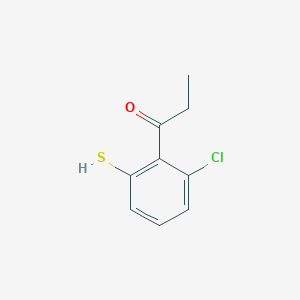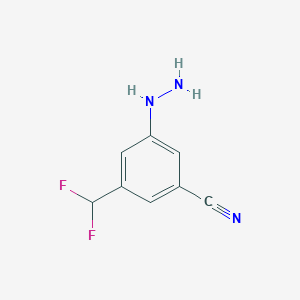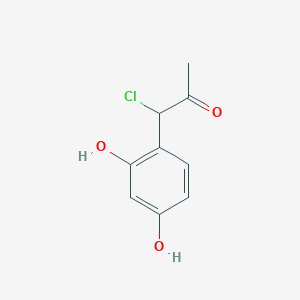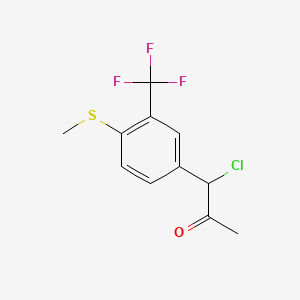![molecular formula C13H13NO4 B14049860 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring fused with a benzo[d][1,3]dioxole moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted together.
Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperidine ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit cell proliferation by inducing apoptosis or cell cycle arrest. The exact molecular targets can vary but often include enzymes or receptors involved in critical cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E): Known for its similar structural motif and potential biological activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for their antitumor activities.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione stands out due to its unique combination of the benzo[d][1,3]dioxole and piperidine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C13H13NO4/c15-10-3-4-14(13(16)6-10)7-9-1-2-11-12(5-9)18-8-17-11/h1-2,5H,3-4,6-8H2 |
Clé InChI |
UUOLEFFCQYQWBA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CC1=O)CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















